Acetylhydrolase-IN-1

Description

Properties

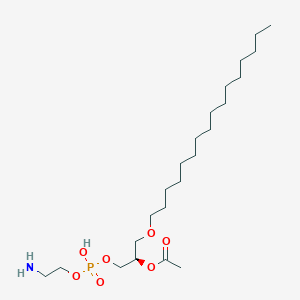

Molecular Formula |

C23H48NO7P |

|---|---|

Molecular Weight |

481.6 g/mol |

IUPAC Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecoxypropan-2-yl] acetate |

InChI |

InChI=1S/C23H48NO7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-28-20-23(31-22(2)25)21-30-32(26,27)29-19-17-24/h23H,3-21,24H2,1-2H3,(H,26,27)/t23-/m1/s1 |

InChI Key |

LEBRETLBLINJDM-HSZRJFAPSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCN)OC(=O)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCN)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Darapladib: A Technical Guide to a Potent Acetylhydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA₂), also known as platelet-activating factor acetylhydrolase (PAF-AH), has emerged as a significant therapeutic target in the context of cardiovascular disease.[1] This enzyme, primarily secreted by inflammatory cells, is predominantly associated with low-density lipoprotein (LDL) in human plasma.[2] Within the arterial wall, Lp-PLA₂ hydrolyzes oxidized phospholipids (B1166683) on LDL particles, a process that generates pro-inflammatory and pro-atherogenic mediators like lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids.[3] These molecules are implicated in the progression of atherosclerosis by fostering inflammation, endothelial dysfunction, and the formation of unstable plaques.[3]

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of darapladib (B1669826), a potent and selective inhibitor of Lp-PLA₂.

Discovery and Development of Darapladib

Darapladib (formerly SB-480848) was identified through a collaborative research effort between Human Genome Sciences and GlaxoSmithKline (GSK).[1] The development of darapladib was predicated on the hypothesis that inhibiting Lp-PLA₂ would reduce vascular inflammation and, consequently, lower the risk of cardiovascular events.[4] While the inhibitor showed promise in preclinical and early-phase clinical trials by reducing plaque inflammation and necrotic core expansion, it ultimately failed to meet its primary endpoints in two large Phase III clinical trials, STABILITY and SOLID-TIMI 52, for reducing the risk of major adverse cardiovascular events in patients with chronic coronary heart disease and acute coronary syndrome, respectively.[1][5][6]

Quantitative Data Summary

The biological activity and pharmacokinetic profile of darapladib have been extensively characterized. The following tables summarize key quantitative data from various studies.

In Vitro Activity of Darapladib

| Parameter | Value | Species | Assay Conditions |

| IC₅₀ (Lp-PLA₂)[7] | 0.25 nM | Human | Recombinant enzyme |

| IC₅₀ (lyso-PC production) | 4 nM | Human | Copper-catalyzed oxidation of LDL |

| IC₅₀ (monocyte chemotaxis) | 4 nM | Human | Not specified |

Pharmacokinetic Parameters of Darapladib in Healthy Chinese Subjects (160 mg dose)[8]

| Parameter | Single Dose (Mean, CVb%) | Multiple Dose (Mean, CVb%) |

| AUC(0-τ) (ng·h/mL) | 153 (69.0%) | 519 (33.3%) |

| Cmax (ng/mL) | 17.9 (55.2%) | 34.4 (49.9%) |

| Steady-state trough inhibition of Lp-PLA₂ activity | --- | ~70% |

| Maximum Lp-PLA₂ inhibition at steady-state (Day 28) | --- | 76.4% |

Effects of Darapladib on Atherosclerotic Plaque Area in Animal Models

| Animal Model | Treatment | Duration | Plaque Area Reduction (%) |

| ApoE-deficient mice[8] | 50 mg/kg/day, p.o. | 6 weeks | ~31% |

| Diabetic/hypercholesterolemic pigs[9] | 10 mg/kg/day | 24 weeks | Significant decrease in plaque area and necrotic core |

Synthesis of Darapladib

The chemical synthesis of darapladib is a multi-step process that involves the preparation of key intermediates followed by their coupling to form the final molecule. A conceptual pathway is outlined below.

A detailed, step-by-step protocol for the synthesis of darapladib is often proprietary. However, based on published literature, a general synthetic strategy can be described. The synthesis typically involves the construction of the pyrimidinone core, followed by the attachment of the side chains. One of the key steps is the S-alkylation of a thiouracil derivative with a substituted benzyl (B1604629) halide. The final step usually involves the N-alkylation of the pyrimidinone nitrogen with the second side chain containing the diethylaminoethyl group.

Caption: Conceptual synthesis pathway of Darapladib.

Experimental Protocols

Lp-PLA₂ Activity Assay (Enzymatic Colorimetric Method)

This protocol describes a common method for determining Lp-PLA₂ activity in serum or plasma samples.[10][11]

Principle: The assay measures the enzymatic activity of Lp-PLA₂ through the hydrolysis of a synthetic substrate, 2-thio PAF. Upon hydrolysis of the acetyl thioester bond at the sn-2 position by Lp-PLA₂, free thiols are generated. These thiols then react with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a colored product that can be quantified spectrophotometrically at 405 nm. The rate of color development is directly proportional to the Lp-PLA₂ activity.[12]

Materials:

-

Serum or plasma sample

-

Lp-PLA₂ assay buffer

-

2-thio PAF substrate solution

-

DTNB solution

-

Microplate reader capable of reading absorbance at 405 nm

-

37°C incubator

Procedure:

-

Sample Preparation: Collect blood samples and separate serum or plasma by centrifugation.

-

Assay Setup:

-

Pipette the assay buffer into the wells of a microplate.

-

Add the serum or plasma samples to the designated wells.

-

For inhibitor studies, pre-incubate the samples with varying concentrations of darapladib for a specified period.

-

-

Reaction Initiation: Add the DTNB solution followed by the 2-thio PAF substrate solution to each well to start the enzymatic reaction.

-

Measurement: Immediately place the microplate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period.

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

The Lp-PLA₂ activity is calculated based on the molar extinction coefficient of the product and the reaction volume.

-

Caption: Experimental workflow for the Lp-PLA₂ activity assay.

Signaling Pathway of Lp-PLA₂ in Atherosclerosis

Lp-PLA₂ plays a crucial role in the inflammatory cascade within atherosclerotic plaques. The following diagram illustrates the signaling pathway involving Lp-PLA₂ and the point of intervention for darapladib.

Caption: Signaling pathway of Lp-PLA₂ in atherosclerosis.

Pathway Description: In the bloodstream, LDL can become oxidized. Lp-PLA₂, which circulates bound to LDL, hydrolyzes these oxidized phospholipids, producing lyso-PC and oxidized non-esterified fatty acids (Ox-NEFA).[3] These products are highly pro-inflammatory. They stimulate the expression of adhesion molecules on endothelial cells, promoting the recruitment of monocytes into the arterial intima.[13] Once in the intima, monocytes differentiate into macrophages, which take up oxidized LDL and transform into foam cells, a hallmark of atherosclerotic plaques.[13] The inflammatory environment created by lyso-PC and Ox-NEFA further contributes to plaque growth and instability. Darapladib acts by directly inhibiting the enzymatic activity of Lp-PLA₂, thereby preventing the formation of these pro-inflammatory mediators.[4]

References

- 1. Darapladib - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Darapladib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gsk.com [gsk.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Darapladib - Creative Enzymes [creative-enzymes.com]

- 8. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Role of 1-Alkyl-2-acetylglycerophosphocholine Esterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Alkyl-2-acetylglycerophosphocholine esterase, more commonly known as Platelet-Activating Factor Acetylhydrolase (PAF-AH), is a crucial enzyme in the regulation of inflammatory processes. This enzyme belongs to the family of hydrolases and specifically catalyzes the deacetylation of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a wide array of physiological and pathological processes including platelet aggregation, inflammation, and anaphylaxis.[1][2][3] By hydrolyzing the acetyl group at the sn-2 position of PAF, PAF-AH converts it into the biologically inactive lyso-PAF, thereby terminating its pro-inflammatory signal.[3][4][5] This technical guide delves into the core biological roles of PAF-AH, its involvement in various signaling pathways, and its significance as a therapeutic target in drug development.

Introduction to 1-Alkyl-2-acetylglycerophosphocholine Esterase (PAF-AH)

PAF-AH is a unique calcium-independent phospholipase A2 that exhibits high specificity for phospholipids (B1166683) with short-chain residues at the sn-2 position.[5][6] There are multiple isoforms of this enzyme, primarily categorized as intracellular and extracellular forms. The plasma form of PAF-AH, also known as lipoprotein-associated phospholipase A2 (Lp-PLA2), is predominantly associated with low-density lipoproteins (LDL) and high-density lipoproteins (HDL) in circulation.[7] The intracellular forms, PAF-AH Ib and PAF-AH II, play vital roles in processes such as brain development and protection against oxidative stress.[7][8]

The primary function of PAF-AH is to tightly regulate the concentration of PAF, a powerful signaling molecule that mediates a broad spectrum of biological effects. Uncontrolled PAF signaling can lead to pathological inflammation and is implicated in the pathogenesis of sepsis, shock, and traumatic injuries.[1]

Catalytic Activity and Regulation

The enzymatic reaction catalyzed by PAF-AH is the hydrolysis of the sn-2 acetyl group of PAF, which results in the formation of lyso-PAF and acetate. This reaction effectively inactivates PAF.

Reaction: 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine + H₂O ⇌ 1-alkyl-sn-glycero-3-phosphocholine + acetate[2]

The expression and activity of PAF-AH are regulated by various factors. Inflammatory mediators can upregulate its expression, suggesting a feedback mechanism to control inflammation.[9] Genetic factors also play a significant role, with certain polymorphisms in the PAF-AH gene leading to enzyme deficiency and an increased risk for severe inflammatory conditions.[8]

Biological Roles and Clinical Significance

The biological importance of PAF-AH is underscored by its involvement in a multitude of physiological and pathological conditions.

Inflammation and Immunity

PAF is a potent activator of inflammatory cells, and its effects are mediated through a specific G-protein coupled receptor (PAFR).[4][10] PAF-AH plays a critical anti-inflammatory role by degrading PAF.[4] Administration of recombinant PAF-AH has been shown to reduce inflammation in various experimental models.[9] Conversely, a deficiency in PAF-AH is associated with an increased severity of inflammatory diseases.[9]

Anaphylaxis

Low plasma PAF-AH activity has been identified as a potential predictive marker for increased severity of anaphylactic reactions.[11] Studies have shown a significant association between lower PAF-AH activity and fatal anaphylaxis.[11] This suggests that PAF-AH is a key regulator of the severity of allergic responses.

Cardiovascular Diseases

The plasma isoform of PAF-AH, Lp-PLA2, is a subject of intense research in the context of atherosclerosis.[7] While it inactivates the pro-inflammatory PAF, its hydrolysis of oxidized phospholipids in LDL can produce other pro-inflammatory mediators, such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized nonesterified fatty acids (OxNEFA).[7] This dual role makes its involvement in cardiovascular disease complex. However, elevated levels of Lp-PLA2 are considered a risk marker for cardiovascular events.[12] Pharmacological inhibition of Lp-PLA2 has been investigated as a therapeutic strategy for atherosclerosis.[13]

Other Pathologies

Deficiency in PAF-AH has been linked to a range of other conditions, including asthma, hypercholesterolemia, and stroke.[5][6][7] The enzyme is also implicated in cancer, where PAF can promote tumor growth and angiogenesis.[7]

Signaling Pathways

The biological effects of PAF are initiated by its binding to the PAF receptor (PAFR), a G-protein coupled receptor. This binding triggers several downstream signaling cascades. PAF-AH modulates these pathways by controlling the availability of PAF.

Quantitative Data

The activity of PAF-AH is a key parameter in both research and clinical settings. The following tables summarize some of the reported quantitative data for this enzyme.

Table 1: Kinetic Parameters of PAF-AH

| Source | Apparent Km (µM) | Vmax (nmol/min/mg protein) |

| Rat Kidney Cytosol[14] | 3.1 | 17.8 |

| Spontaneously Hypertensive Rat Plasma[15] | 2.5 | 2.6 |

Table 2: Plasma PAF-AH Activity in a Study of Anaphylaxis

| Group | Mean PAF-AH Activity (nmol/min/ml) |

| Control Group[16] | 21.38 |

| Anaphylaxis History (Grades I-II)[16] | 9.47 |

| Anaphylaxis History (Grades III-IV)[16] | 10.16 |

Experimental Protocols

Accurate measurement of PAF-AH activity is crucial for studying its biological role. Below is a generalized protocol for a colorimetric assay.

Principle of the Colorimetric Assay for PAF-AH Activity

This assay is based on the measurement of the rate of hydrolysis of a PAF substrate analog, such as 1-S-hexadecyl-2-acetyl-thio-sn-glycero-3-phosphocholine. The hydrolysis of the thioester bond at the sn-2 position by PAF-AH releases a free thiol group. This thiol group then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a colored product, 5-thio-2-nitrobenzoic acid, which can be quantified spectrophotometrically at 412 nm.

Experimental Workflow

Detailed Methodology

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, typically Tris-HCl or phosphate (B84403) buffer, at a physiological pH (e.g., 7.4).

-

Substrate Solution: Dissolve the PAF analog substrate in an appropriate solvent (e.g., ethanol) to a stock concentration.

-

DTNB Solution: Prepare a fresh solution of DTNB in the assay buffer.

-

-

Sample Preparation:

-

Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.

-

Tissue Homogenates: Homogenize tissue samples in a suitable buffer and centrifuge to obtain the cytosolic fraction.

-

-

Assay Procedure:

-

In a microplate well or cuvette, add the assay buffer, DTNB solution, and the sample.

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution.

-

Immediately start monitoring the change in absorbance at 412 nm over a set period.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔAbs/min).

-

Use the molar extinction coefficient of 5-thio-2-nitrobenzoic acid (TNB) to convert the rate of absorbance change to the rate of product formation (nmol/min).

-

Normalize the activity to the volume of the sample or the protein concentration to obtain the specific activity (e.g., nmol/min/ml or nmol/min/mg protein).

-

Conclusion and Future Directions

1-Alkyl-2-acetylglycerophosphocholine esterase is a pivotal enzyme in the regulation of inflammation and a key player in numerous disease processes. Its role in hydrolyzing the potent lipid mediator PAF places it at a critical control point in inflammatory signaling pathways. The association of its activity levels with the severity of conditions like anaphylaxis and its complex involvement in cardiovascular diseases highlight its importance as both a biomarker and a therapeutic target. Further research into the specific roles of its different isoforms and the development of isoform-specific inhibitors or activators could pave the way for novel therapeutic strategies for a wide range of inflammatory and other diseases. The continued development and standardization of robust experimental protocols for measuring PAF-AH activity will be essential for advancing our understanding of this critical enzyme and its role in human health and disease.

References

- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]

- 2. 1-alkyl-2-acetylglycerophosphocholine esterase - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 6. 1-Alkyl-2-acetylglycerophosphocholine Esterase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 7. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Plasma platelet activating factor-acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biology of platelet-activating factor acetylhydrolase (PAF-AH, lipoprotein associated phospholipase A2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Clinical significance of plasma PAF acetylhydrolase activity measurements as a biomarker of anaphylaxis: Cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A specific acetylhydrolase for 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (a hypotensive and platelet-activating lipid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inactivation of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine by a plasma acetylhydrolase: higher activities in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical significance of plasma PAF acetylhydrolase activity measurements as a biomarker of anaphylaxis: Cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetylhydrolase-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylhydrolase-IN-1 is a compound identified as an inhibitor of Platelet-Activating Factor Acetylhydrolase (PAF-AH), also known as 1-Alkyl-2-acetylglycerophosphocholine esterase. PAF-AH is a crucial enzyme in the regulation of inflammatory processes through its hydrolysis and subsequent inactivation of Platelet-Activating Factor (PAF), a potent lipid mediator. This document provides a comprehensive technical overview of this compound, including its chemical properties, a representative experimental protocol for assessing its inhibitory activity, and an exploration of the relevant signaling pathways.

While this compound is commercially available and marketed as a PAF-AH inhibitor, a thorough review of the scientific literature did not yield specific quantitative data (e.g., IC50 values) or detailed published studies on its biological activity and mechanism of inhibition. Therefore, this guide provides a generalized framework for its investigation based on established methodologies for other PAF-AH inhibitors.

Chemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-Alkyl-2-acetylglycerophosphocholine esterase inhibitor |

| Molecular Formula | C23H48NO7P |

| Molecular Weight | 481.6 g/mol |

| CAS Number | 79637-91-5 |

The Role of PAF-Acetylhydrolase in Signaling

Platelet-Activating Factor (PAF) is a potent phospholipid that mediates a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1] Its activity is tightly regulated by PAF-acetylhydrolases (PAF-AHs), a family of enzymes that catalyze the hydrolysis of the acetyl group at the sn-2 position of PAF, rendering it biologically inactive.[2] There are several isoforms of PAF-AH, including intracellular and a secreted plasma form (Lp-PLA2).[2] By inactivating PAF, PAF-AH acts as a key negative regulator of inflammatory signaling pathways.

Figure 1: Simplified PAF Signaling Pathway and the inhibitory action of this compound.

Experimental Protocol: PAF-Acetylhydrolase Inhibitor Screening Assay

The following is a representative protocol for screening inhibitors of PAF-acetylhydrolase activity, based on commercially available colorimetric assay kits. This method utilizes 2-thio PAF as a substrate, which upon hydrolysis by PAF-AH, releases a free thiol that can be detected by 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), producing a yellow-colored product.

Materials:

-

Human plasma PAF-AH

-

This compound

-

2-thio PAF (substrate)

-

DTNB (Ellman's Reagent)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

-

Solvent for inhibitor (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution to test a range of concentrations.

-

Reconstitute 2-thio PAF and DTNB in the assay buffer according to the manufacturer's instructions.

-

Dilute the human plasma PAF-AH enzyme to the desired concentration in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer and the solvent used for the inhibitor.

-

100% Activity Control wells: Add assay buffer, PAF-AH enzyme, and the solvent used for the inhibitor.

-

Inhibitor wells: Add assay buffer, PAF-AH enzyme, and the desired concentration of this compound.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the 2-thio PAF substrate solution to all wells.

-

Mix the plate gently and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 20 minutes).

-

-

Detection:

-

Stop the reaction by adding the DTNB solution to all wells.

-

Read the absorbance of the plate at 405-414 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Control Well)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

-

Figure 2: Experimental workflow for PAF-Acetylhydrolase inhibitor screening.

Quantitative Data for PAF-Acetylhydrolase Inhibitors (Representative)

| Inhibitor | Target Isoform(s) | IC50 Value | Reference |

| P11 | PAFAH1b2 | ~40 nM | [3] |

| PAFAH1b3 | ~900 nM | [3] | |

| ML256 | Mouse pPAFAH | 31 nM | [4] |

| Human pPAFAH | 6 nM | [4] | |

| Methyl arachidonyl fluorophosphonate (MAFP) | Human plasma PAF-AH | ~250 nM | [5] |

Conclusion

This compound is a commercially available inhibitor of PAF-acetylhydrolase, an enzyme with significant implications in inflammatory and cardiovascular diseases. While specific data on its inhibitory potency and biological effects are currently lacking in the peer-reviewed literature, this guide provides the necessary foundational knowledge for its investigation. The provided representative experimental protocol offers a robust framework for determining its IC50 value and characterizing its inhibitory profile. Further research is warranted to fully elucidate the therapeutic potential of this compound as a modulator of the PAF signaling pathway. Researchers are encouraged to utilize the methodologies outlined herein to contribute to the understanding of this compound's biological activity.

References

The Structure-Activity Relationship of PAFAH1B2/3-IN-P11: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the potent and selective Platelet-Activating Factor Acetylhydrolase 1b2 and 1b3 (PAFAH1b2/3) inhibitor, P11. This document outlines the quantitative data associated with P11 and its analogs, details the key experimental protocols for its characterization, and visualizes its implicated signaling pathways in cancer biology.

Introduction to PAFAH1B2/3 and the Inhibitor P11

Platelet-activating factor acetylhydrolases (PAFAHs) are a family of enzymes that hydrolyze and inactivate platelet-activating factor (PAF), a potent lipid mediator involved in inflammation, allergic responses, and shock. The intracellular isoforms, PAFAH1b2 and PAFAH1b3, are serine hydrolases that form a complex with a non-catalytic protein (PAFAH1b1) and have been implicated in brain development, spermatogenesis, and cancer pathogenesis.[1]

P11 is a selective, reversible inhibitor of PAFAH1b2 and PAFAH1b3, discovered through a high-throughput fluorescence polarization-activity-based protein profiling (fluopol-ABPP) screen.[1][2][3] It belongs to a class of 2,6-cis-diaryl-substituted, 1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylic acids.[4] P11 has emerged as a valuable chemical probe to investigate the physiological and pathological functions of PAFAH1b2/3, particularly in the context of cancer, where it has been shown to impair tumor cell survival.[1][3]

Quantitative Data and Structure-Activity Relationship (SAR)

The inhibitory potency of P11 and its analogs against PAFAH1b2 and PAFAH1b3 has been determined using various biochemical and cell-based assays. The key structural features influencing the inhibitory activity have been elucidated through systematic modifications of the tetrahydropyridine (B1245486) scaffold.

Inhibitory Potency of P11

P11 demonstrates nanomolar potency against PAFAH1b2 and sub-micromolar activity against PAFAH1b3, showcasing a degree of selectivity for the former.

| Compound | Target | IC50 (nM) | Assay Method |

| P11 | PAFAH1b2 | ~40 | Fluorescence Polarization-Activity-Based Protein Profiling (fluopol-ABPP) |

| P11 | PAFAH1b3 | ~900 | Fluorescence Polarization-Activity-Based Protein Profiling (fluopol-ABPP) |

| P11 | PAFAH1b2 | 36 | PAF Hydrolysis Substrate Assay |

| P11 | PAFAH1b3 | 880 | PAF Hydrolysis Substrate Assay |

Data compiled from multiple sources.[1][3][5][6][7]

Structure-Activity Relationship of P11 Analogs

Systematic modification of the P11 scaffold has revealed key structural determinants for potent PAFAH1b2/3 inhibition. The following table summarizes the SAR for a series of P11 analogs. The general structure of the analogs is based on the 2,6-cis-diaryl-substituted, 1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid core.

| Analog | R1 (Aryl group at position 6) | R2 (Aryl group at position 2) | Modification at position 3 | PAFAH1b2 Inhibition (% at 10 µM) | Key SAR Insights |

| P11 | 4-Methylphenyl | 4-(tert-Butyl)phenyl | Carboxylic acid | >90% | Bulky para-substituents on both aryl rings and a carboxylic acid at position 3 are crucial for high potency. |

| C11 | Phenyl | Phenyl | Carboxylic acid | <50% | Lack of bulky substituents on the aryl rings significantly reduces activity. |

| Analog A | 4-Methylphenyl | 4-(tert-Butyl)phenyl | Methyl ester | Moderate | Esterification of the carboxylic acid reduces potency, highlighting the importance of the acidic group. |

| Analog B | 4-Chlorophenyl | 4-(tert-Butyl)phenyl | Carboxylic acid | High | Electron-withdrawing groups at the para-position of the aryl ring are well-tolerated. |

| Analog C | 4-Methoxyphenyl | 4-(tert-Butyl)phenyl | Carboxylic acid | High | Electron-donating groups at the para-position of the aryl ring are also well-tolerated. |

This table is a representative summary based on descriptive SAR data from available literature.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the discovery and characterization of P11.

Fluorescence Polarization-Activity-Based Protein Profiling (fluopol-ABPP) for High-Throughput Screening

This assay was employed for the initial discovery of P11 from a large compound library. It measures the ability of a test compound to compete with a fluorescently labeled activity-based probe (ABP) for binding to the active site of the target enzyme.

Materials:

-

Recombinant PAFAH1b2 protein

-

FP-Rhodamine (FP-Rh) activity-based probe

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT, 0.01% Pluronic F-68

-

Test compounds dissolved in DMSO

-

1536-well microtiter plates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Dispense 4.0 µL of Assay Buffer containing 1.25 µM of PAFAH1b2 protein into each well of a 1536-well plate.

-

Add 17 nL of test compound in DMSO or DMSO alone (for control wells) to the appropriate wells, achieving a final nominal concentration of 3.39 µM.

-

Incubate the plate for 120 minutes at 25°C.

-

Initiate the labeling reaction by dispensing 1.0 µL of 375 nM FP-Rh probe in Assay Buffer to all wells.

-

Incubate the plate for 45 minutes at 25°C.

-

Measure fluorescence polarization on a microplate reader using an appropriate filter set (e.g., excitation at 525 nm and emission at 598 nm).

-

Calculate the percent inhibition for each test compound relative to the DMSO control.

PAF Hydrolysis Assay for IC50 Determination

This assay directly measures the enzymatic activity of PAFAH1b2/3 by quantifying the hydrolysis of its substrate, platelet-activating factor (PAF).

Materials:

-

Recombinant PAFAH1b2 or PAFAH1b3 protein

-

[³H-acetyl]-PAF (radiolabeled substrate)

-

Assay Buffer: 0.1 M Tris-HCl (pH 7.2)

-

P11 inhibitor at various concentrations

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, recombinant PAFAH1b2 or PAFAH1b3, and varying concentrations of P11.

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding [³H-acetyl]-PAF to a final concentration of 50 µM.

-

Incubate the reaction for 30 minutes at 37°C.

-

Terminate the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

-

Separate the unreacted substrate from the hydrolyzed [³H]-acetate by liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of [³H]-acetate in the aqueous phase by liquid scintillation counting.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Biological Effects

Inhibition of PAFAH1b2 by P11 has been shown to have significant effects on cancer cell biology, primarily by impairing cell survival and metastasis.[8][9] The underlying mechanisms involve the modulation of key signaling pathways.

The HIF-1α/PAFAH1B2 Axis in Cancer Metastasis

In pancreatic cancer, PAFAH1B2 has been identified as a direct target of the hypoxia-inducible factor 1-alpha (HIF-1α).[8] Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes that facilitate tumor adaptation and metastasis, including PAFAH1B2.[8] Overexpression of PAFAH1B2, in turn, promotes epithelial-mesenchymal transition (EMT), migration, and invasion of cancer cells.[8]

PAFAH1B2 and the VEGFA-VEGFR2 Signaling Pathway in Ovarian Cancer

In ovarian cancer, knockdown of PAFAH1B2 has been shown to down-regulate key components of the VEGFA-VEGFR2 signaling pathway.[4] This pathway is a critical regulator of angiogenesis, cell proliferation, and survival. The inhibition of PAFAH1B2 leads to reduced phosphorylation of downstream effectors such as AKT and MAPK, ultimately resulting in decreased cancer cell proliferation and survival.[4]

Experimental Workflow for Assessing P11's Effect on Cancer Cell Viability

Conclusion

P11 is a potent and selective inhibitor of PAFAH1b2 and PAFAH1b3, serving as a critical tool for elucidating the roles of these enzymes in health and disease. Its structure-activity relationship highlights the importance of bulky hydrophobic groups and a carboxylic acid moiety for high-affinity binding. The inhibition of PAFAH1b2/3 by P11 disrupts key signaling pathways involved in cancer progression, including the HIF-1α and VEGFA-VEGFR2 axes, leading to decreased cancer cell survival and metastasis. This technical guide provides a comprehensive overview of the current knowledge on P11, offering valuable information for researchers in the fields of enzymology, cancer biology, and drug discovery. Further investigation into the precise molecular interactions between P11 and its targets, as well as its in vivo efficacy, will be crucial for its potential therapeutic development.

References

- 1. Selective inhibitor of platelet-activating factor acetylhydrolases 1b2 and 1b3 that impairs cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Platelet-activating factor acetyl hydrolase IB2 dysregulated cell proliferation in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Collection - Selective Inhibitor of Platelet-Activating Factor Acetylhydrolases 1b2 and 1b3 That Impairs Cancer Cell Survival - ACS Chemical Biology - Figshare [figshare.com]

- 7. P11 | PAFAH1b2/PAFAH1b3 inhibitor | Probechem Biochemicals [probechem.com]

- 8. PAFAH1B2 is a HIF1a target gene and promotes metastasis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity-Based Protein Profiling of Oncogene-Driven Changes in Metabolism Reveals Broad Dysregulation of PAFAH1B2 and 1B3 in Cancer [escholarship.org]

Unraveling Acetylhydrolase-IN-1: A Deep Dive into its Identity and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of enzyme inhibitors, precise identification and characterization are paramount for advancing research and therapeutic development. "Acetylhydrolase-IN-1" presents a curious case, with conflicting classifications in scientific literature and commercial supplier databases. This technical guide aims to clarify the identity of this compound, presenting available data on its synonyms, chemical properties, and, where possible, its biological context. While a comprehensive profile with detailed experimental data and signaling pathways remains elusive in publicly accessible literature, this guide provides a foundational understanding based on current knowledge.

Unmasking the Identity of this compound

Initial assessments of "this compound" suggested its role as an inhibitor of 1-Alkyl-2-acetylglycerophosphocholine esterase, a class of acetylhydrolases. However, a deeper investigation into its chemical identity, cross-referenced through its CAS number (79637-91-5), reveals a different classification. The molecular structure of this compound aligns it with inhibitors of Fatty Acid Amide Hydrolase (FAAH) . This discrepancy highlights the importance of verifying compound identity through multiple chemical and biological databases.

Synonyms and Chemical Properties

To facilitate accurate literature searches and experimental design, a comprehensive list of synonyms for this compound is provided below.

| Synonym | Source |

| 1-hexadecyl-2-acetyl-sn-glycero-3-phosphoethanolamine | Chemical Databases |

| PE(O-16:0/2:0) | Lipidomics Nomenclature |

| HY-102054 | Commercial Supplier |

| [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecoxypropan-2-yl] acetate | IUPAC Name |

Chemical Formula: C23H48NO7P

CAS Number: 79637-91-5

The Target: Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system. It is responsible for the degradation of fatty acid amides, most notably the endogenous cannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, the levels of anandamide and other bioactive lipids are increased, leading to a range of physiological effects, including analgesia, anxiolysis, and anti-inflammatory responses.

Putative Signaling Pathway of FAAH Inhibition

While specific experimental data for this compound is not available, the general signaling pathway affected by FAAH inhibition can be illustrated. Inhibition of FAAH leads to an accumulation of anandamide, which can then activate cannabinoid receptors (CB1 and CB2), influencing downstream signaling cascades.

Caption: Putative signaling pathway of FAAH inhibition by this compound.

Experimental Data and Protocols: A Call for Further Research

A thorough search of scientific literature did not yield specific studies on this compound that provide detailed experimental protocols or quantitative data, such as IC50 or Ki values for FAAH inhibition. The information available is primarily from chemical suppliers and databases, which do not offer the in-depth biological characterization required for a comprehensive technical guide.

Therefore, this document serves as a consolidation of the currently available identifying information for this compound and a general overview of its likely biological target and mechanism of action. Further experimental investigation is necessary to fully elucidate the pharmacological profile of this compound.

Conclusion

This compound, despite its name, is more accurately classified as a putative inhibitor of Fatty Acid Amide Hydrolase based on its chemical structure and CAS number. While a detailed experimental profile is not yet available in the public domain, its identification and the clarification of its likely target provide a crucial starting point for researchers interested in exploring its potential as a pharmacological tool. The scientific community is encouraged to undertake further studies to characterize the biological activity and therapeutic potential of this compound.

In which signaling pathways is PAF-acetylhydrolase involved?

An In-Depth Technical Guide to the Signaling Pathways of PAF-Acetylhydrolase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-activating factor acetylhydrolase (PAF-AH), a unique family of Ca2+-independent phospholipases A2, plays a critical, multifaceted role in lipid signaling. Its isoforms, including the plasma form known as lipoprotein-associated phospholipase A2 (Lp-PLA2) and intracellular types (PAF-AH I and II), are central regulators of potent bioactive lipids.[1][2][3] This guide provides a detailed exploration of the core signaling pathways in which PAF-AH is involved, including its canonical role in attenuating inflammation, its controversial pro-atherogenic activities, and its protective function in preventing apoptosis. We present quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for professionals in research and drug development.

Core Signaling Pathways Involving PAF-Acetylhydrolase

PAF-AH's function is primarily defined by its substrates: platelet-activating factor (PAF) and a variety of oxidized phospholipids (B1166683). By hydrolyzing the sn-2 acetyl group of PAF or the truncated, oxidized acyl chains of other phospholipids, PAF-AH terminates their biological activity.[1][2] This enzymatic action places PAF-AH at the nexus of several critical signaling cascades.

Attenuation of Pro-Inflammatory Signaling

The most well-defined role of PAF-AH is the termination of inflammatory signals mediated by Platelet-Activating Factor (PAF). PAF is a potent phospholipid mediator that, at picomolar concentrations, activates a specific G-protein coupled receptor (PAF-R) on the surface of immune cells like macrophages, neutrophils, and platelets, triggering a cascade of pro-inflammatory responses.[1][4][5]

PAF-AH hydrolyzes PAF into two biologically inactive products: lyso-PAF and acetate.[5] This effectively acts as a molecular "brake" on the PAF signaling axis, dampening the inflammatory response. The expression of PAF-AH itself is upregulated by inflammatory stimuli such as Lipopolysaccharide (LPS) and PAF, forming a negative feedback loop to control inflammation.[1][6]

Pro-Atherogenic Role in Vascular Inflammation

While PAF-AH is anti-inflammatory in the context of PAF, its plasma isoform, Lp-PLA2, plays a more complex and often pro-atherogenic role. In humans, Lp-PLA2 circulates predominantly bound to low-density lipoprotein (LDL) particles.[2] Within the arterial intima, LDL can become oxidized (oxLDL), forming substrates for Lp-PLA2.

Lp-PLA2 hydrolyzes oxidized phospholipids on oxLDL, generating two key pro-inflammatory and pro-atherogenic products: lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (OxNEFAs).[2][7] These products promote monocyte recruitment, foam cell formation, and endothelial dysfunction, all critical steps in the development of atherosclerotic plaques.[7][8] This has made Lp-PLA2 a significant biomarker for cardiovascular risk.[7][9]

Regulation of Apoptosis

PAF-AH exerts a significant anti-apoptotic effect by degrading pro-apoptotic lipid mediators. Both PAF itself and oxidatively truncated phospholipids can induce apoptosis, often through receptor-independent mechanisms that target mitochondria and activate the intrinsic caspase cascade.[1][10]

By hydrolyzing these short-chain, oxidized phospholipids, PAF-AH enzymes prevent their accumulation and subsequent initiation of programmed cell death.[1] Overexpression of PAF-AH has been shown to block apoptosis in response to a wide range of stimuli, highlighting this as a fundamental protective role of the enzyme family.[1]

References

- 1. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Platelet-activating factor acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipopolysaccharide and platelet-activating factor stimulate expression of platelet-activating factor acetylhydrolase via distinct signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipoprotein-Associated Phospholipase A2 as a Novel Risk Marker for Cardiovascular Disease: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-apoptotic actions of the platelet-activating factor acetylhydrolase I alpha2 catalytic subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetylhydrolase-IN-1: An Inhibitor Shrouded in Limited Public Data

Despite its commercial availability as a research chemical, a comprehensive public profile of Acetylhydrolase-IN-1, including its specific cellular targets beyond its designated enzyme, quantitative inhibitory data, and detailed experimental origins, remains elusive. This technical overview synthesizes the currently available information and outlines the general methodologies that would be employed for the characterization of such a compound.

This compound is marketed as an inhibitor of 1-Alkyl-2-acetylglycerophosphocholine esterase, an enzyme more commonly known as Platelet-Activating Factor Acetylhydrolase (PAF-AH). PAF-AH plays a crucial role in regulating the levels of platelet-activating factor (PAF), a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, allergic responses, and thrombosis. By inhibiting PAF-AH, this compound is presumed to increase the localized concentration and duration of PAF signaling.

Putative Primary Target: Platelet-Activating Factor Acetylhydrolase (PAF-AH)

The sole reported target of this compound is PAF-AH. There are several forms of PAF-AH, including intracellular and plasma-associated types, which differ in their structure, localization, and substrate specificity. The available vendor information does not specify which isoform(s) of PAF-AH are targeted by this compound.

Table 1: Putative Target of this compound

| Target Name | Enzyme Commission (EC) Number | Known Function |

| 1-Alkyl-2-acetylglycerophosphocholine esterase (Platelet-Activating Factor Acetylhydrolase, PAF-AH) | EC 3.1.1.47 | Catalyzes the hydrolysis of the acetyl group at the sn-2 position of platelet-activating factor (PAF), thereby inactivating it. |

Note: No publicly available quantitative data, such as IC50 or Kd values for the interaction of this compound with PAF-AH, could be retrieved.

Potential Signaling Pathway Involvement

Inhibition of PAF-AH by this compound would lead to an accumulation of PAF. PAF exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. This interaction can trigger a cascade of downstream signaling events.

Caption: Hypothetical signaling pathway affected by this compound.

Experimental Protocols for Target Identification and Characterization

The following are detailed, generalized experimental protocols that researchers would typically use to identify the cellular targets of a small molecule inhibitor like this compound and quantify its activity.

In Vitro Enzyme Inhibition Assay

This experiment would determine the inhibitory potency of this compound against its putative target, PAF-AH.

Protocol:

-

Reagents and Materials:

-

Recombinant human PAF-AH (specific isoform).

-

This compound stock solution (e.g., in DMSO).

-

PAF or a suitable synthetic substrate (e.g., 2-thio-PAF).

-

Assay buffer (e.g., Tris-HCl with appropriate pH and additives).

-

Detection reagent (e.g., DTNB (Ellman's reagent) for thio-substrates).

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of PAF-AH to each well of the microplate.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction progress by measuring the absorbance (or fluorescence) of the product at regular intervals using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

-

Caption: Workflow for an in vitro enzyme inhibition assay.

Cellular Target Engagement Assay

This experiment would confirm that this compound can enter cells and bind to its target in a cellular context. A common method is the Cellular Thermal Shift Assay (CETSA).

Protocol:

-

Reagents and Materials:

-

Cultured cells expressing the target protein (PAF-AH).

-

This compound.

-

Cell lysis buffer.

-

Equipment for heating samples precisely (e.g., PCR thermocycler).

-

Instrumentation for protein detection (e.g., Western blotting apparatus, mass spectrometer).

-

-

Procedure:

-

Treat cultured cells with either vehicle control (e.g., DMSO) or this compound for a specific duration.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Divide the cell suspension into several aliquots and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

-

Lyse the cells to release the proteins.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble target protein (PAF-AH) remaining at each temperature for both the vehicle- and inhibitor-treated samples using Western blotting or mass spectrometry.

-

Binding of this compound to PAF-AH is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.

-

Unbiased Target Identification using Affinity-Based Proteomics

To identify potential off-targets of this compound, an affinity-based proteomics approach could be employed.

Protocol:

-

Probe Synthesis:

-

Synthesize a derivative of this compound that incorporates a reactive group (e.g., a photo-activatable group like a diazirine) and a reporter tag (e.g., biotin).

-

-

Cellular Labeling and Enrichment:

-

Treat live cells with the synthesized probe.

-

If using a photo-activatable probe, irradiate the cells with UV light to covalently crosslink the probe to its binding partners.

-

Lyse the cells and enrich the biotin-tagged protein-probe complexes using streptavidin-coated beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Protein Identification:

-

Elute the bound proteins from the beads.

-

Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Proteins that are significantly enriched in the probe-treated sample compared to a control (e.g., a competition experiment with excess unmodified this compound) are considered potential targets.

-

Caption: Workflow for unbiased target identification.

In-depth Technical Guide: Known Off-Target Effects of Acetylhydrolase-IN-1

Notice to the Reader: Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the off-target effects of the compound referred to as "Acetylhydrolase-IN-1" (CAS Number: 79637-91-5). This document summarizes the available information and highlights the current knowledge gaps.

"this compound" is commercially available and listed as an inhibitor of 1-Alkyl-2-acetylglycerophosphocholine esterase, more commonly known as Platelet-Activating Factor Acetylhydrolase (PAF-AH). However, primary research articles detailing its discovery, characterization, and specificity are not readily identifiable. The information presented herein is compiled from vendor-supplied data and general knowledge of PAF acetylhydrolase.

Introduction to this compound

This compound is a synthetic molecule identified as an inhibitor of PAF-AH. The primary function of PAF-AH is the hydrolysis and inactivation of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. By inhibiting PAF-AH, this compound is expected to increase the local concentration and prolong the action of PAF.

Chemical Structure: 1-octadecanoyl-2-acetyl-sn-glycero-3-phosphoethanolamine

On-Target Activity

The designated target of this compound is Platelet-Activating Factor Acetylhydrolase (PAF-AH).

Table 1: On-Target Activity of this compound

| Target Enzyme | Reported Activity | Quantitative Data |

| 1-Alkyl-2-acetylglycerophosphocholine esterase (PAF-AH) | Inhibitor | Not Publicly Available |

Known Off-Target Effects

There is no publicly available quantitative data summarizing the off-target effects of this compound.

Off-target activity is a critical aspect of drug development, as it can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. For a compound like this compound, potential off-targets could include other hydrolases or enzymes with structurally similar active sites. Some vendor databases have anecdotally categorized this compound as a Fatty Acid Amide Hydrolase (FAAH) inhibitor; however, there is no primary data to substantiate this claim. Without comprehensive screening data, any discussion of off-target effects remains speculative.

Signaling Pathways

The direct signaling pathway affected by the on-target activity of this compound is the PAF signaling pathway. Inhibition of PAF-AH leads to an accumulation of PAF, which then acts on its G-protein coupled receptor, the PAF receptor (PAFR).

Methodological & Application

Application Notes and Protocols for Acetylhydrolase-IN-1 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro assay to determine the inhibitory activity of Acetylhydrolase-IN-1 against Platelet-Activating Factor Acetylhydrolase (PAF-AH).

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The enzymatic activity of PAF is tightly regulated by PAF acetylhydrolases (PAF-AHs), a family of enzymes that inactivate PAF through the hydrolysis of the acetyl group at the sn-2 position.[1][2] There are several isoforms of PAF-AH, including a plasma form (Lp-PLA2) and intracellular forms (PAF-AH I and II).[2] Given the role of PAF in various diseases, inhibitors of PAF-AH are of significant interest for therapeutic development.

This document outlines a detailed protocol for an in vitro assay to characterize the inhibitory potential of a compound, designated here as this compound, against human plasma PAF-AH. The assay is based on a colorimetric method utilizing a synthetic substrate, 2-thio PAF.

Signaling Pathway of PAF Acetylhydrolase

References

Cell-Based Assay for PAF-Acetylhydrolase Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The biological activity of PAF is tightly regulated by its synthesis and degradation. PAF-acetylhydrolase (PAF-AH), also known as lipoprotein-associated phospholipase A2 (Lp-PLA2), is the key enzyme responsible for the inactivation of PAF through the hydrolysis of the acetyl group at the sn-2 position, converting PAF into the biologically inactive lyso-PAF.[1] Given its critical role in terminating PAF signaling, PAF-AH is a significant therapeutic target for modulating inflammatory and other PAF-mediated diseases.

This document provides a detailed protocol for a cell-based assay to determine the activity of intracellular PAF-acetylhydrolase and to screen for potential inhibitors, such as the conceptual "Acetylhydrolase-IN-1". The assay is based on a colorimetric method that is robust, and suitable for a 96-well plate format, making it amenable to higher-throughput screening.

Assay Principle

The cell-based PAF-acetylhydrolase activity assay utilizes a synthetic substrate, 2-thio PAF. The enzyme PAF-AH present in the cell lysate hydrolyzes the acetyl thioester bond at the sn-2 position of 2-thio PAF, releasing a free thiol group. This free thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified by measuring the absorbance at 405-414 nm.[1] The rate of color development is directly proportional to the PAF-AH activity in the cell lysate. Potential inhibitors of PAF-AH will reduce the rate of this reaction.

Data Presentation

The following table provides an example of how to structure the quantitative data obtained from a cell-based PAF-acetylhydrolase inhibitor screening experiment. In this example, we use Methyl Arachidonyl Fluorophosphonate (MAFP), a known PAF-AH inhibitor, as the test compound.[2][3]

Table 1: Inhibition of Intracellular PAF-Acetylhydrolase Activity by a Test Inhibitor (Example: MAFP)

| Inhibitor Concentration (nM) | Average Absorbance (412 nm) | PAF-AH Activity (nmol/min/mL) | % Inhibition |

| 0 (No Inhibitor Control) | 0.850 | 25.0 | 0 |

| 10 | 0.765 | 22.5 | 10 |

| 50 | 0.638 | 18.8 | 25 |

| 100 | 0.510 | 15.0 | 40 |

| 250 | 0.425 | 12.5 | 50 |

| 500 | 0.340 | 10.0 | 60 |

| 1000 | 0.255 | 7.5 | 70 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions, cell type, and the specific inhibitor used.

Experimental Protocols

Materials and Reagents

-

Cells: A suitable cell line known to express intracellular PAF-acetylhydrolase (e.g., macrophage cell lines like U937 or THP-1, or other relevant cell lines for the specific research context).

-

Cell Culture Medium: Appropriate medium and supplements (e.g., DMEM, RPMI-1640, fetal bovine serum, antibiotics).

-

Test Inhibitor (e.g., "this compound" or a known inhibitor like MAFP): Stock solution prepared in a suitable solvent (e.g., DMSO).[2]

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

2-thio PAF (Substrate): To be reconstituted as per manufacturer's instructions.

-

DTNB (Ellman's Reagent): To be reconstituted as per manufacturer's instructions.

-

96-well clear flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 405-414 nm.[1]

-

Cell scraper or rubber policeman.

-

Microcentrifuge.

Protocol 1: Cell Culture and Treatment with Inhibitor

-

Cell Seeding: Seed the cells in a suitable culture plate (e.g., 6-well or 12-well plates) at a density that will result in 80-90% confluency on the day of the experiment.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

Inhibitor Treatment: On the day of the experiment, remove the culture medium and wash the cells once with PBS.

-

Add fresh culture medium containing various concentrations of the test inhibitor (e.g., prepared by serial dilution of the stock solution). Include a vehicle control (medium with the same concentration of the solvent used for the inhibitor, e.g., DMSO).

-

Incubate the cells with the inhibitor for a predetermined period (e.g., 1-4 hours, this may need to be optimized).

Protocol 2: Preparation of Cell Lysate

-

Cell Harvesting: After the inhibitor treatment, remove the medium and wash the cells twice with ice-cold PBS.

-

For adherent cells, add a small volume of ice-cold Cell Lysis Buffer to each well and scrape the cells using a cell scraper.[4] For suspension cells, pellet the cells by centrifugation and resuspend in Cell Lysis Buffer.

-

Lysis: Homogenize or sonicate the cell suspension on ice.[4][5]

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.[4][5]

-

Collect Supernatant: Carefully collect the supernatant, which contains the cytosolic fraction with PAF-acetylhydrolase activity. Keep the lysate on ice. The protein concentration of the lysate should be determined using a standard method (e.g., BCA assay) for normalization of enzyme activity.

Protocol 3: PAF-Acetylhydrolase Activity Assay

-

Assay Preparation: In a 96-well plate, prepare the following reactions in triplicate for each sample:

-

Sample Wells: Add cell lysate (e.g., 10-50 µL, the volume may need to be optimized to ensure the readings are within the linear range of the assay) and PAF-AH Assay Buffer to a final volume of 100 µL.[6]

-

Blank/No-Enzyme Control: Add Cell Lysis Buffer (instead of cell lysate) and PAF-AH Assay Buffer to a final volume of 100 µL.

-

-

Substrate Addition: Initiate the reaction by adding 100 µL of the 2-thio PAF substrate solution to all wells.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Color Development: Add 10 µL of the DTNB solution to each well.

-

Absorbance Measurement: Immediately read the absorbance at 405-414 nm using a microplate reader.[1]

Protocol 4: Data Analysis and IC50 Determination

-

Calculate Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all sample wells.

-

Calculate PAF-AH Activity: The activity can be calculated using the following formula:

-

PAF-AH Activity (nmol/min/mL) = (ΔA / min) / (ε × l) × 10^6

-

ΔA/min = Change in absorbance per minute. For an endpoint assay, this is the corrected absorbance divided by the incubation time (30 min).

-

ε = Molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹ at 412 nm).[6]

-

l = Path length of the sample in the well (cm). This is typically provided by the microplate manufacturer.

-

-

-

Calculate Percentage Inhibition:

-

% Inhibition = [1 - (Activity with Inhibitor / Activity of No-Inhibitor Control)] × 100

-

-

Determine IC50: The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).[7]

Visualizations

PAF Signaling Pathway and Inhibition

Caption: PAF signaling pathway and the inhibitory action of a PAF-acetylhydrolase inhibitor.

Experimental Workflow for Cell-Based PAF-AH Assay

Caption: Workflow for the cell-based PAF-acetylhydrolase inhibitor screening assay.

References

Application Notes and Protocols: Determining the Recommended In Vivo Dosing Concentration of a Novel Acetylhydrolase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Platelet-activating factor acetylhydrolases (PAF-AHs) are a family of enzymes that hydrolyze and inactivate platelet-activating factor (PAF), a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, allergic reactions, and apoptosis.[1][2][3] The inactivation of PAF is carried out by specific intra- and extracellular acetylhydrolases.[1] Mammals have three main types of PAF-AH: plasma PAF-AH, and two intracellular forms, PAF-AH (I) and PAF-AH (II).[3] Due to their role in modulating inflammatory responses, PAF-AHs are considered potential therapeutic targets for a range of diseases.

This document provides a comprehensive guide for determining the recommended in vivo dosing concentration for a novel investigational inhibitor of acetylhydrolase, referred to here as "Acetylhydrolase-IN-1". As specific data for this hypothetical inhibitor is unavailable, this protocol outlines the essential preclinical studies and methodologies required to establish a safe and efficacious dosing regimen for a novel compound targeting this enzyme class.

I. Preclinical Evaluation Workflow for a Novel Acetylhydrolase Inhibitor

The determination of an appropriate in vivo dose for a novel inhibitor is a stepwise process that begins with in vitro characterization and progresses to in vivo pharmacokinetic and pharmacodynamic studies. The overall workflow is designed to establish the compound's potency, selectivity, metabolic stability, and safety profile before moving into more complex efficacy models.

II. Data Presentation: Summary of Key Parameters

Throughout the preclinical evaluation, quantitative data should be systematically collected and organized. The following tables provide a template for summarizing the essential data points that will inform the final dosing recommendation.

Table 1: In Vitro Characterization of this compound

| Parameter | Description | Result |

|---|---|---|

| IC50 | Concentration of inhibitor required for 50% inhibition of target enzyme activity. | e.g., 15 nM |

| Ki | Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | e.g., 5 nM |

| Selectivity | Fold-selectivity against other relevant hydrolases (e.g., other PLA2 isoforms). | e.g., >100-fold vs. Isoform X |

| Plasma Stability (t1/2) | Half-life of the compound in plasma from different species. | e.g., > 2 hours (mouse, rat, human) |

| Microsomal Stability (t1/2) | Half-life of the compound in liver microsomes. | e.g., 45 min (mouse), 60 min (human) |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (Single IV Dose)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-last (ng*h/mL) | t1/2 (h) |

|---|---|---|---|---|

| 1 | 250 | 0.25 | 400 | 1.5 |

| 5 | 1200 | 0.25 | 2100 | 1.8 |

| 10 | 2500 | 0.25 | 4500 | 2.0 |

Table 3: In Vivo Pharmacodynamic (Target Inhibition) Data

| Dose (mg/kg) | Route | Time Post-Dose (h) | % Inhibition of Plasma PAF-AH Activity |

|---|---|---|---|

| 1 | IV | 1 | 50% |

| 5 | IV | 1 | 85% |

| 10 | IV | 1 | 95% |

| 10 | IV | 8 | 60% |

| 10 | IV | 24 | 20% |

III. Experimental Protocols

Detailed and reproducible protocols are crucial for generating reliable data. Below are methodologies for key experiments in the evaluation workflow.

Protocol 1: In Vitro Enzyme Inhibition Assay

Objective: To determine the IC50 of this compound against the target acetylhydrolase.

Materials:

-

Recombinant human PAF-AH enzyme.

-

Substrate: [acetyl-3H]PAF.

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

-

This compound stock solution in DMSO.

-

96-well microplate.

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add the diluted inhibitor or vehicle (DMSO) control.

-

Add the recombinant PAF-AH enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the [acetyl-3H]PAF substrate (final concentration, e.g., 100 µM).

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold quench buffer (e.g., 10% trichloroacetic acid).

-

Isolate the released [3H]acetate using a C18 solid-phase extraction cartridge.

-

Quantify the radioactivity of the released acetate (B1210297) using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in an animal model (e.g., C57BL/6 mice).

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

This compound formulated for intravenous (IV) or oral (PO) administration.

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Acclimate animals for at least one week prior to the study.

-

Divide animals into dose groups (e.g., 1, 5, 10 mg/kg) with n=3-5 mice per group. Include a vehicle control group.

-

Administer a single dose of this compound via the desired route (e.g., tail vein injection for IV).

-

Collect blood samples (e.g., 20-30 µL) at specified time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via retro-orbital or submandibular bleeding.

-

Process blood samples to plasma by centrifugation and store at -80°C until analysis.

-

Prepare plasma samples for analysis by protein precipitation followed by centrifugation.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).

Protocol 3: In Vivo Pharmacodynamic (PD) - Target Inhibition Assay

Objective: To measure the extent and duration of target (PAF-AH) inhibition in vivo after administration of this compound.

Materials:

-

Animals dosed with this compound as in the PK study.

-

Materials for PAF-AH activity assay (as in Protocol 1).

Procedure:

-

Use plasma samples collected at various time points from the in vivo PK study.

-

Measure the endogenous PAF-AH activity in these plasma samples using an ex vivo activity assay.

-

Briefly, incubate a small volume of plasma from each animal at each time point with the [acetyl-3H]PAF substrate.

-

Quantify the rate of [3H]acetate release as described in Protocol 1.

-

Calculate the percentage of PAF-AH inhibition at each time point for each dose group relative to the mean activity in the vehicle-treated control group.

-

Correlate the inhibitor concentration (from PK data) with the degree of target inhibition to establish a PK/PD relationship. This is critical for predicting the dosing regimen required to achieve a desired level of target engagement.

IV. Signaling Pathway and Experimental Logic

The therapeutic rationale for inhibiting PAF-AH often involves modulating inflammatory pathways. PAF, the substrate for PAF-AH, is a potent pro-inflammatory mediator. By inhibiting PAF-AH, the degradation of PAF is reduced, which can paradoxically have both pro- and anti-inflammatory consequences depending on the context and the specific roles of PAF-AH isoforms in hydrolyzing other oxidized phospholipids.[2] The signaling cascade initiated by PAF binding to its receptor on inflammatory cells is a key pathway of interest.

V. Conclusion and Dose Recommendation

Based on the integrated data from the in vitro and in vivo studies, a recommended dosing concentration and schedule can be proposed for efficacy studies. The goal is to select a dose that achieves a sustained level of target inhibition (e.g., >80%) that correlates with a therapeutic effect in a relevant disease model, while also maintaining an acceptable safety margin. For example, if a 5 mg/kg dose achieves 85% inhibition for 8 hours and is well-tolerated, this might be selected as the starting dose for twice-daily administration in an efficacy study. Further dose-ranging studies in disease models will be necessary to confirm the optimal therapeutic regimen.

References

- 1. Brain acetylhydrolase that inactivates platelet-activating factor is a G-protein-like trimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet-activating factor acetylhydrolases: An overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of Acetylhydrolase-IN-1 Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of Acetylhydrolase-IN-1, a potent inhibitor of 1-Alkyl-2-acetylglycerophosphocholine esterase. Accurate preparation of this stock solution is critical for ensuring the validity and reproducibility of experimental results.

Compound Data

This compound is a small molecule inhibitor with the following properties:

| Parameter | Value | Source |

| IUPAC Name | (2R)-2-(acetyloxy)-3-[[2-(trimethylazaniumyl)ethoxy]-oxidophosphoryl]oxypropyl hexadecanoate | N/A |

| Molecular Formula | C23H48NO7P | [1] |

| Molecular Weight | 481.60 g/mol | [2][3] |

| CAS Number | 79637-91-5 | [1][2][3] |

| Appearance | Solid powder (visual inspection recommended upon receipt) | [1] |

| Purity | >95% (confirm with Certificate of Analysis) | [] |

| Solubility | Specific solubility data is not readily available. It is recommended to perform a solubility test in the desired solvent (e.g., DMSO, ethanol) before preparing a high-concentration stock solution. | |

| Storage (Powder) | Store at -20°C upon receipt.[1] | |

| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. | N/A |

Signaling Pathway of Acetylhydrolase

Acetylhydrolase, also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH), is a key enzyme in the metabolism of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation and thrombosis. This compound inhibits this enzyme, thereby preventing the inactivation of PAF.

Caption: Inhibition of PAF metabolism by this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound. Dimethyl sulfoxide (B87167) (DMSO) is commonly used as a solvent for similar small molecule inhibitors. However, the ideal solvent and maximum concentration should be determined based on the Certificate of Analysis or empirical testing.

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes (amber or covered with foil to protect from light)

-

Sterile, positive displacement pipettes and tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.

-

Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

-

Formula: Mass (mg) = Desired Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol ) / 1000

-

Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mM × 481.60 g/mol / 1000 = 4.816 mg

-

-

Weighing: In a clean and tared sterile microcentrifuge tube, carefully weigh the calculated amount of this compound powder using an analytical balance.

-

Dissolution:

-

Add the calculated volume of DMSO to the microcentrifuge tube containing the powder.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but the stability of the compound at elevated temperatures should be considered.

-

Visually inspect the solution to ensure there are no visible particulates. If particulates remain, sonication may be attempted.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using the this compound stock solution in a typical cell-based assay.